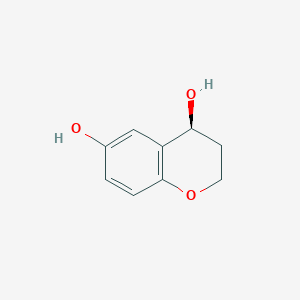

(4S)-3,4-Dihydro-2H-chromene-4,6-diol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(4S)-3,4-dihydro-2H-chromene-4,6-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,10-11H,3-4H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIXNYIUQLLDBS-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1O)C=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for Dihydrochromenes

Asymmetric Synthesis of Chiral Dihydrochromene Scaffolds

The creation of stereochemically defined centers is crucial for the biological activity of many compounds. Asymmetric synthesis provides pathways to enantiomerically enriched dihydrochromenes.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 2H-chromenes and related structures, avoiding the use of metals. msu.edu Chiral Brønsted acids, such as BINOL-phosphoric acids, have been successfully employed in the enantioselective synthesis of polyhydroquinolines via a Hantzsch reaction, demonstrating the potential of organocatalysis for creating chiral six-membered heterocycles. nih.gov

One notable strategy involves the enantioselective addition of alkenyl boronates to chromene acetals, catalyzed by a chiral tartaric amide-derived Brønsted acid. msu.edu The combination of this organocatalyst with a Lewis acid cocatalyst, such as Ce(III) or Yb(III) triflate salts, has been shown to improve both yields and enantioselectivities, achieving high enantiomeric ratios (up to 98:2). msu.edu Another approach utilizes cinchona alkaloid organocatalysts for the enantioselective synthesis of chiral 1,4-dihydropyridine (B1200194) derivatives, a related heterocyclic system. researchgate.net These methods highlight the capacity of organocatalysis to facilitate complex transformations with high stereocontrol. researchgate.netscilit.com

| Catalyst System | Reactants | Product Type | Enantioselectivity (ee/er) | Reference |

| Chiral Tartaric Amide / Lewis Acid (Ce(III), Yb(III)) | Chromene Acetals, Alkenyl Boronates | 2-Substituted 2H-Chromenes | up to 98:2 er | msu.edu |

| BINOL-Phosphoric Acid | Aromatic Aldehydes, Ethyl Acetoacetate, Ammonium Acetate, Dimedone | Polyhydroquinolines | Good to Excellent ee | nih.gov |

| N,N'-dioxide-Zn(II) complex | Salicylaldehyde (B1680747), Malononitrile, Indole | 2-Amino-4-(indol-3-yl)-4H-chromenes | up to 90% ee | researchgate.net |

Transition-metal catalysis offers a versatile and efficient means to construct chiral dihydrochromene scaffolds. nih.gov Various metals, including palladium, copper, rhodium, gold, and iron, have been utilized in stereoselective transformations. nih.govnih.gov For instance, iron-catalyzed intramolecular alkyne-carbonyl metathesis of simple alkynyl ethers of salicylaldehyde provides 3-substituted 2H-chromenes in high yields. msu.edu

Palladium-catalyzed asymmetric etherification of 2H-chromenes has been developed to construct chiral 4-alkoxy-4H-chromenes with excellent enantioselectivity. rsc.org Gold and silver catalysts have been employed in the cycloisomerization of aryl propargyl ethers to yield 2H-chromenes. msu.edu While some cobalt-catalyzed radical reactions successfully form the chromene ring, they have not yet achieved enantioselectivity even with chiral porphyrin catalysts. msu.edu These methods demonstrate the broad utility of transition metals in accessing diverse and complex chromene structures. nih.gov

| Metal Catalyst | Reaction Type | Substrates | Product | Stereoselectivity | Reference |

| FeCl₃ | Intramolecular Alkyne-Carbonyl Metathesis | Alkynyl ethers of salicylaldehyde | 3-Substituted 2H-chromenes | N/A | msu.edu |

| Pd-complex | Asymmetric Etherification | 2H-chromenes | 4-Alkoxy-4H-chromenes | Excellent ee | rsc.org |

| Ph₃PAuNTf₂ | Cycloisomerization | Propargyl aryl ethers | 2H-chromenes | N/A | msu.edu |

Biocatalysis presents a green and highly selective alternative for synthesizing chiral molecules. nih.gov Enzymes operate under mild conditions, often leading to high enantioselectivity and regioselectivity, which is advantageous for producing pharmaceutical intermediates. nih.govresearchgate.net For example, lipase (B570770) has been used to catalyze the one-pot synthesis of 2-arylimino-2H-chromenes from salicylaldehydes and β-ketothioamides in water, offering an environmentally friendly route. researchgate.net The use of microbial cells and isolated enzymes for the enantioselective reduction of keto groups to chiral alcohols is a well-established strategy that could be applied to precursors of (4S)-3,4-Dihydro-2H-chromene-4,6-diol. nih.gov Baker's yeast has also been reported as a catalyst in the multicomponent synthesis of substituted 2-amino-4H-chromenes. nih.gov

Multicomponent Reaction Protocols for Chromene and Dihydrochromene Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.govbeilstein-journals.org This approach is valued for its high atom economy, step efficiency, and ability to rapidly generate molecular diversity. nih.govresearchgate.netresearchgate.net

Several MCRs have been developed for the synthesis of chromene and dihydrochromene derivatives. A common example is the one-pot, three-component reaction of an aldehyde, malononitrile, and an enolizable compound like dimedone or 4-hydroxycoumarin. jwent.netjwent.netsharif.edu These reactions are often facilitated by a catalyst to proceed via a domino Knoevenagel-Michael-cyclization sequence. sharif.edu Catalysts used for these transformations range from magnetic nanocatalysts like Fe₃O₄@SiO₂-SO₃H to molecular iodine, providing good to excellent yields under relatively mild or even solvent-free conditions. jwent.netjwent.netrsc.org The enantioselective one-pot synthesis of 2-amino-4-(indol-3-yl)-4H-chromenes has been achieved using a chiral N,N'-dioxide-Zn(II) complex, combining the efficiency of MCRs with stereochemical control. researchgate.net

| Reactants | Catalyst | Product Type | Key Advantages | Reference(s) |

| Aromatic Aldehyde, Malononitrile, 4-Hydroxycoumarin | Fe₃O₄@SiO₂-SO₃H Nanocatalyst | 3,4-Dihydropyrano[c]chromenes | High yield (98%), recyclable magnetic catalyst | jwent.netjwent.net |

| Aromatic Aldehyde, Malononitrile, Dimedone | Nano-kaoline/BF₃/Fe₃O₄ | Tetrahydro-4H-chromenes | High yields, solvent-free, recyclable catalyst | sharif.edu |

| Aromatic Aldehyde, 4-Hydroxycoumarin, 3-Aminopyrazole | Molecular Iodine | Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones | Good yields, environmentally friendly catalyst | rsc.org |

| Salicylaldehyde, Malononitrile, Nitroalkanes | Baker's Yeast | 2-Amino-4H-chromenes | Green catalyst, good yields | nih.gov |

Derivatization and Structural Modification of the Dihydrochromene Core

Further functionalization of the dihydrochromene scaffold is essential for exploring structure-activity relationships and developing new therapeutic agents. nih.gov

Regioselective functionalization allows for the precise modification of specific positions on the dihydrochromene ring system. The chromene moiety can be modified to investigate structure-activity relationships (SAR). nih.gov For instance, the synthesis of novel N-aryl, 3,4-dihydro substituted 2H-benzo[h]chromene-2-carboxamides has been reported with the goal of improving antiproliferative activity compared to a parent compound. nih.gov Such derivatizations are key to fine-tuning the biological properties of the core structure. The development of catalytic methods that allow for selective C-H activation or functionalization at specific sites of the pre-formed dihydrochromene core represents an ongoing area of research interest.

Analog Synthesis for Structure-Activity Relationship Studies

The synthesis of analogs of a lead compound is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR). This process involves systematically modifying the chemical structure of a bioactive molecule, such as this compound, to understand how these changes influence its biological activity. The insights gained from SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The dihydrochromene scaffold offers multiple positions for chemical modification. For a dihydroxylated compound like this compound, key modifications could include altering the substitution pattern on the aromatic ring, modifying the hydroxyl groups, and introducing substituents on the dihydropyran ring.

A common strategy involves exploring the impact of different substituents on the aromatic ring. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the molecule, which may, in turn, affect its interaction with biological targets. Studies on related chromene structures have shown that the nature and position of these substituents are critical for activity. nih.gov

Another avenue for analog synthesis is the modification of the hydroxyl groups. These groups can be converted to ethers or esters to probe the importance of hydrogen bonding and polarity. For example, in a series of 2,2-dimethyl-2H-chromene-based arylsulfonamides, modifications to the substituents on the aromatic ring were systematically evaluated to determine their effect on the inhibition of the hypoxia-inducible factor-1 (HIF-1) pathway. nih.gov

The stereochemistry of the dihydrochromene core is also a critical factor. The "(4S)" designation in the target compound indicates a specific spatial arrangement at the C4 position. Synthesizing other stereoisomers would be essential to determine if the observed biological activity is stereospecific.

The following table summarizes a hypothetical series of analogs of this compound that could be synthesized for SAR studies, based on common medicinal chemistry strategies.

| Analog | Modification from Parent Compound | Rationale for Synthesis |

| 1 | Methylation of the 6-hydroxyl group | To investigate the importance of the phenolic hydroxyl for activity. |

| 2 | Introduction of a fluorine atom at the 7-position | To explore the effect of an electron-withdrawing group on the aromatic ring. |

| 3 | Inversion of stereochemistry at the 4-position (4R) | To determine the stereochemical requirements for biological activity. |

| 4 | Replacement of the 4-hydroxyl group with an amino group | To probe the necessity of the hydroxyl group for hydrogen bonding. |

| 5 | Introduction of a methyl group at the 2-position | To assess the impact of substitution on the dihydropyran ring. |

Systematic synthesis and biological evaluation of such analogs would provide a detailed understanding of the SAR for this class of compounds, guiding the design of more potent and selective molecules.

Green Chemistry Approaches in Dihydrochromene Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like dihydrochromenes to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.net

One prominent green strategy is the use of multicomponent reactions (MCRs). MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, which reduces the number of synthetic steps, minimizes waste, and improves atom economy. For the synthesis of chromene derivatives, one-pot three-component reactions of an aldehyde, malononitrile, and a phenol (B47542) are widely employed. researchgate.net

The use of green catalysts is another key aspect of green chemistry. Traditional syntheses often rely on stoichiometric amounts of hazardous reagents. In contrast, catalytic methods use small amounts of a substance to accelerate a reaction. For example, Rochelle salt, a biodegradable and non-toxic double salt of tartaric acid, has been used as a heterogeneous and reusable catalyst for the synthesis of substituted chromenes in water or ethanol. researchgate.net Similarly, magnetic nanocatalysts, such as Fe3O4@SiO2-SO3H, have been developed for the efficient synthesis of dihydropyrano[c]chromene derivatives. These catalysts can be easily recovered using an external magnet and reused, which simplifies the purification process and reduces waste.

Energy-efficient methods like microwave irradiation and ultrasound-assisted synthesis have also been applied to the synthesis of chromenes. researchgate.net Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods. Ultrasound irradiation provides mechanical energy to the reaction mixture, which can enhance reaction rates and yields under milder conditions.

The choice of solvent is another critical factor in green synthesis. Many organic reactions are performed in volatile organic compounds (VOCs), which are often toxic and environmentally harmful. The use of greener solvents like water, ethanol, or ionic liquids is a key focus of green chemistry. The synthesis of certain chromene derivatives has been successfully achieved in water, which is the most environmentally friendly solvent. researchgate.net

The table below summarizes various green chemistry approaches that have been applied to the synthesis of the broader class of chromene and dihydrochromene derivatives.

| Green Chemistry Approach | Description | Advantages | Reference |

| Multicomponent Reactions | One-pot synthesis from three or more starting materials. | Reduced waste, high atom economy, simplified procedures. | researchgate.net |

| Green Catalysts | Use of non-toxic, reusable catalysts like Rochelle salt or magnetic nanoparticles. | Easy separation and reuse, reduced catalyst waste, milder reaction conditions. | researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction. | Shorter reaction times, higher yields, increased energy efficiency. | researchgate.net |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction. | Faster reaction rates, milder conditions, improved yields. | researchgate.net |

| Green Solvents | Use of environmentally benign solvents like water or ethanol. | Reduced toxicity and environmental impact. | researchgate.net |

By adopting these green chemistry principles, the synthesis of dihydrochromenes, including this compound, can be made more sustainable and environmentally responsible.

In Depth Structural Elucidation and Stereochemical Analysis

Advanced Spectroscopic Characterization for Complex Dihydrochromene Structures

Spectroscopic methods are fundamental to elucidating the intricate structural details of dihydrochromene derivatives. By probing the molecule with various forms of electromagnetic radiation, a detailed picture of its atomic framework and electronic environment can be assembled.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals in (4S)-3,4-Dihydro-2H-chromene-4,6-diol. emerypharma.com

The ¹H NMR spectrum provides initial information on the number of distinct protons and their local environments, including spin-spin coupling that reveals adjacent protons. For this specific dihydrochromene, distinct signals would be expected for the aromatic protons, the benzylic proton at C4, and the methylene (B1212753) protons at C2 and C3.

2D-NMR techniques are then employed for unambiguous assignment.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, confirming the connectivity within the aliphatic portion of the dihydro-pyran ring (e.g., correlations between H-4, H-3, and H-2). emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov This allows for the definitive assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons (like C-4a, C-6, C-8a, and C-5) and piecing together the entire molecular structure by linking different spin systems. nih.gov

To confirm the relative stereochemistry, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is vital. nih.gov This technique detects through-space correlations between protons that are in close proximity. For this compound, a NOESY experiment would show a correlation between the proton at the stereocenter (H-4) and one of the methylene protons at C-3 and the aromatic proton at C-5, thereby defining its spatial orientation relative to the rest of the molecule and confirming the conformation of the dihydropyran ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound. (Note: These are representative values based on similar structures; actual experimental values may vary.)

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Key HMBC Correlations | Key NOESY Correlations |

| 2 | ~65 | ~4.2 (1H), ~4.0 (1H) | m | C3, C4, C8a | H3, H4 |

| 3 | ~30 | ~2.1 (1H), ~1.9 (1H) | m | C2, C4, C4a | H2, H4 |

| 4 | ~68 | ~4.8 | dd | C2, C3, C4a, C5 | H3, H5 |

| 4a | ~120 | - | - | H3, H4, H5 | - |

| 5 | ~115 | ~6.5 | d | C4, C4a, C6, C7 | H4 |

| 6 | ~150 | - | - | H5, H7 | - |

| 7 | ~110 | ~6.4 | d | C5, C6, C8, C8a | H8 |

| 8 | ~125 | ~6.9 | d | C6, C7, C8a | H7 |

| 8a | ~152 | - | - | H2, H7, H8 | - |

| 4-OH | - | Variable | s | - | H4 |

| 6-OH | - | Variable | s | - | H5, H7 |

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is particularly sensitive to polar bonds. gatewayanalytical.com For this compound, the FTIR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups (phenolic and alcoholic). Other key absorptions would include:

~2850-3000 cm⁻¹: C-H stretching vibrations from the aliphatic and aromatic parts of the molecule.

~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

~1250 cm⁻¹: C-O stretching for the aryl ether and phenolic groups.

~1050 cm⁻¹: C-O stretching for the secondary alcohol.

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to non-polar, symmetric bonds and is excellent for probing the carbon skeleton. gatewayanalytical.com The Raman spectrum would complement the FTIR data, providing strong signals for the aromatic ring's symmetric "breathing" modes and C=C stretching vibrations. It is less sensitive to the highly polar O-H bonds, resulting in a weaker water signal, which can be an advantage in certain sample preparations. gatewayanalytical.com

Table 2: Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Bond Type |

| O-H Stretching | 3200-3600 (Strong, Broad) | Weak | Alcoholic & Phenolic OH |

| Aromatic C-H Stretching | 3000-3100 (Medium) | Medium | Ar-H |

| Aliphatic C-H Stretching | 2850-2960 (Medium) | Medium | C-H |

| Aromatic C=C Stretching | ~1600, ~1480 (Strong) | Strong | C=C |

| C-O Stretching (Aryl Ether, Phenol) | ~1250 (Strong) | Medium | Ar-O |

| C-O Stretching (Alcohol) | ~1050 (Strong) | Medium | C-OH |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires the molecule to be in a well-ordered, single crystalline form.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density within the crystal, allowing for the precise calculation of each atom's position, bond lengths, and bond angles. For this compound, this would confirm the connectivity derived from NMR and, most importantly, would definitively establish the spatial arrangement of the substituents around the C4 chiral center. The determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects, which allows for the assignment of the correct enantiomer (in this case, the 'S' configuration) without ambiguity. tu-darmstadt.de

Chiroptical Spectroscopy for Enantiomeric Purity and Configuration

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are essential for confirming the absolute configuration and assessing the enantiomeric purity of a sample.

Electronic Circular Dichroism (ECD) is a key chiroptical technique. An ECD spectrum plots the difference in absorption of left- and right-circularly polarized light as a function of wavelength. As a chiral molecule, this compound will produce a unique ECD spectrum with positive and/or negative peaks (known as Cotton effects) corresponding to its electronic transitions. nih.gov

The absolute configuration can be confirmed by comparing the experimentally measured ECD spectrum with a spectrum predicted computationally using quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) for the (4S) configuration. A match between the experimental and calculated spectra provides strong evidence for the assigned absolute stereochemistry. nih.gov Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess of the sample, making it a valuable tool for determining enantiomeric purity.

Computational and Theoretical Studies of Dihydrochromene Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dihydrochromene systems. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure and reactivity of molecules. researchgate.netyoutube.commdpi.com DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and various chemical parameters. researchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a critical parameter for determining a molecule's stability and reactivity. rsc.orgresearchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net From the HOMO and LUMO energies, global reactivity parameters such as hardness and softness can be calculated, providing further insights into the molecule's chemical behavior. rsc.org

Molecular Electrostatic Potential (MEP) surfaces are also computed to identify the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting how it will interact with other molecules. doaj.orgresearchgate.net

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the electronic properties of molecules in their excited states. joshuagoings.com This method is particularly useful for predicting electronic absorption spectra (UV-Vis), providing a theoretical counterpart to experimental spectroscopic data. rsc.orgdoaj.orgresearchgate.net Studies on various chromene derivatives have shown good agreement between TD-DFT calculated spectra and experimental results. doaj.org

| Parameter | Description | Typical Application in Dihydrochromene Studies |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate an electron. | Predicting susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron. | Predicting susceptibility to nucleophilic attack. |

| Energy Gap (Egap) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. rsc.orgresearchgate.net |

| Hardness (η) | A measure of resistance to change in electron distribution. | Correlates with stability; higher hardness implies lower reactivity. rsc.org |

| Softness (S) | The reciprocal of hardness. | Indicates the capacity of a molecule to receive electrons. rsc.org |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For flexible molecules like dihydrochromenes, MD simulations are invaluable for exploring the conformational space—the full range of three-dimensional shapes the molecule can adopt. nih.gov These simulations provide an "atomic-level movie" that reveals how the molecule behaves, including ring inversions and the rotation of substituent groups. nih.govnih.gov

MD simulations can be used to assess the stability of different conformers and the energy barriers between them. nih.gov In the context of drug design, MD is crucial for evaluating the stability of a ligand-protein complex formed after a docking procedure. nih.govnih.gov By simulating the complex in a solvated environment, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. nih.gov

Several key metrics are used to analyze the data (trajectory) from an MD simulation:

Root-Mean-Square Deviation (RMSD): This measures the average deviation of atomic positions in the molecule over time compared to a reference structure. A stable RMSD value over the course of the simulation suggests that the system has reached equilibrium and the complex is stable. nih.gov

Root-Mean-Square Fluctuation (RMSF): This metric identifies the fluctuations of individual atoms or residues. It helps pinpoint which parts of the molecule or protein are more flexible or rigid. nih.gov

Radius of Gyration (Rg): This indicates the compactness of the molecule or complex over time. nih.gov

Solvent-Accessible Surface Area (SASA): This calculates the surface area of the molecule that is accessible to the solvent, providing insights into its interaction with the surrounding environment. nih.gov

| Parameter | Information Provided |

|---|---|

| Root-Mean-Square Deviation (RMSD) | Assesses the structural stability of the molecule or protein-ligand complex over the simulation time. nih.gov |

| Root-Mean-Square Fluctuation (RMSF) | Identifies flexible and rigid regions within the molecule or protein. nih.gov |

| Radius of Gyration (Rg) | Measures the overall compactness of the structure. nih.gov |

| Solvent-Accessible Surface Area (SASA) | Evaluates the interaction surface between the molecule and the solvent. nih.gov |

| Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds, which are key to binding stability. |

In Silico Modeling for Ligand-Target Interactions

In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery and is frequently applied to chromene derivatives to predict their potential as therapeutic agents. nih.govresearchgate.net Molecular docking is a computational technique that predicts the preferred orientation, conformation, and binding affinity of a ligand (like a dihydrochromene derivative) when it interacts with a target macromolecule, typically a protein or enzyme. nih.govnih.gov

The process involves preparing the 3D structures of both the ligand and the target protein. nih.gov Computational algorithms, such as the Lamarckian genetic algorithm, are then used to systematically search for the best possible binding poses of the ligand within the active site of the protein. nih.govopenmedicinalchemistryjournal.com The results are ranked based on a scoring function that estimates the binding energy; a lower binding energy typically indicates a more favorable and stable interaction. researchgate.netijpsjournal.com

Analysis of the docking results reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen bonds: Crucial for specificity and strong binding. researchgate.net

π-π stacking and π-cation interactions: Often observed with aromatic systems like the chromene ring. researchgate.net

For example, various chromene derivatives have been studied in silico as potential inhibitors for targets like cyclin-dependent kinase-2 (CDK-2), a protein involved in cancer cell proliferation. mdpi.comjapsonline.com These studies identify key amino acid residues in the protein's active site that interact with the chromene ligand, providing a rationale for the compound's biological activity and guiding the synthesis of more potent analogues. mdpi.comjapsonline.com

| Compound Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| 4-Aryl-4H-chromene derivative | CDK-2 (PDB: 6GUB) | -9.58 | LEU83, GLU81, GLN131 | Hydrogen Bonds, Hydrophobic Interactions. ijpsjournal.comjapsonline.com |

| Curcumin-based chromene derivative | CDK-2 | -8.5 | ASP86, LYS89, LEU83 | Hydrogen Bonds, Hydrophobic Interactions. mdpi.com |

| 2H-Chromene derivative | Estrogen Receptor Alpha (PDB: 3ERT) | -10.35 | ARG394, GLU353, THR347 | Hydrogen Bonds. ijpsjournal.com |

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are highly effective at predicting spectroscopic data, which serves as a vital tool for structure elucidation and confirmation. rsc.org By performing calculations on a proposed molecular structure, theoretical spectra can be generated and compared directly with experimental data obtained from techniques like FT-IR, UV-Vis, and NMR spectroscopy. doaj.orgresearchgate.net A strong correlation between the theoretical and experimental spectra provides powerful evidence for the correct identification of the compound's structure. rsc.orgdoaj.org

DFT calculations are commonly used to predict:

Vibrational Frequencies: These correspond to the peaks in an FT-IR spectrum and are associated with the stretching and bending of specific chemical bonds. researchgate.netdoaj.orgresearchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts, which are essential for determining the connectivity of atoms in a molecule. doaj.orgresearchgate.net

Electronic Transitions: As mentioned earlier, TD-DFT can predict the wavelengths of maximum absorption (λmax) for a UV-Vis spectrum. doaj.orgresearchgate.net

Furthermore, computational chemistry allows for a detailed investigation of conformational preferences. rsc.org For a molecule with multiple rotatable bonds and a non-planar ring system like a dihydrochromene, several stable conformers may exist. By calculating the relative energies of different optimized geometries, researchers can identify the most stable (lowest energy) conformation. rsc.orgresearchgate.net The energy barriers for rotation around specific bonds or for ring inversion can also be calculated, providing insight into the molecule's flexibility and the dynamic equilibrium between different conformers. rsc.org This information is critical, as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into a biological target.

Investigation of Biological Activities and Molecular Mechanisms

In Vitro Bioactivity Screening Methodologies for Dihydrochromenes

The initial assessment of the biological potential of dihydrochromene derivatives involves a battery of in vitro screening assays. These methods are designed to efficiently evaluate cytotoxicity, antioxidant capacity, and antimicrobial or antiviral effects, providing a preliminary profile of a compound's bioactivity.

Commonly employed cytotoxicity assays include the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.gov The lactate dehydrogenase (LDH) assay is also used to assess cytotoxicity by measuring the release of LDH from damaged cells, which can help distinguish between apoptosis and necrosis. nih.gov For more specific investigations, such as anticancer potential, Annexin V-FITC apoptosis detection kits are utilized in conjunction with flow cytometry to quantify apoptotic cell death. nih.gov

Antioxidant potential is a frequently screened activity for this class of compounds. Standard methods include the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay, the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•⁺) radical scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. researchgate.netnih.govnih.gov These assays measure a compound's ability to donate an electron or hydrogen atom to neutralize free radicals. researchgate.netnih.gov

Furthermore, screening for other biological activities is conducted based on the therapeutic area of interest. For instance, virucidal assays can be performed using various viral strains (e.g., Human Adenovirus, Murine Hepatitis Virus) to evaluate a compound's ability to inactivate viral particles. mdpi.com Similarly, antitrypanosomal and antileishmanial assays are used to screen for activity against specific parasites. mdpi.com

Elucidation of Cellular and Molecular Targets

Identifying the specific cellular and molecular targets of dihydrochromene derivatives is crucial for understanding their mechanism of action. Research on chromene-containing compounds has revealed interactions with several key proteins involved in cell cycle regulation and inflammatory signaling.

One important class of molecular targets is the cyclin-dependent kinases (CDKs). nih.gov CDKs are central to controlling the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them a key target in cancer research. nih.gov Molecular docking studies on halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives have suggested potential binding to the active site of Cyclin-dependent kinase 6 (CDK6). nih.gov

Another critical molecular target is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB). mdpi.comnih.gov NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.gov In many inflammatory diseases and cancers, the NF-κB pathway is constitutively active. mdpi.com Dihydrochromene analogues and other related flavonoids have been shown to interact with multiple proteins within this pathway, including IκB kinases (IKKs) and the p65 subunit of NF-κB, thereby inhibiting its activation and subsequent pro-inflammatory gene expression. mdpi.comnih.govmdpi.com

Mechanistic Pathways of Biological Action

The biological effects of dihydrochromenes are mediated through various mechanistic pathways, including the induction of apoptosis, inhibition of key enzymes, and modulation of critical signaling cascades like the NF-κB pathway.

Apoptosis Induction: Several chromene derivatives have been shown to induce cytotoxic effects in cancer cells by triggering apoptosis. nih.govnih.gov This programmed cell death is often initiated through the generation of reactive oxygen species (ROS), which leads to cellular stress. nih.gov The apoptotic process is characterized by morphological changes and the activation of caspases, a family of proteases that execute cell death. Flow cytometry analysis of cells treated with certain chromene derivatives has confirmed that cell death occurs primarily through early and late-stage apoptosis rather than necrosis. nih.gov This can be accompanied by cell cycle arrest, often at the G2/M phase, by interfering with tubulin polymerization. frontiersin.org

Enzyme Inhibition: Enzyme inhibition is another significant mechanism through which these compounds exert their biological effects. ucl.ac.uk Inhibitors can be classified as reversible or irreversible. ucl.ac.uklibretexts.org Reversible inhibitors, which are of great interest in drug design, can be further categorized as competitive, non-competitive, or uncompetitive, depending on whether they bind to the enzyme's active site or an allosteric site. libretexts.orgyoutube.com Derivatives of the related coumarin and chromene structures have been shown to inhibit enzymes like lipoxygenase, which is involved in synthesizing inflammatory mediators. nih.govresearchgate.net The inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system, is another target for related compounds in the context of neurodegenerative diseases. nih.gov

NF-κB Pathway Modulation: The anti-inflammatory effects of many chromene-related compounds are attributed to their ability to modulate the NF-κB signaling pathway. nih.govmdpi.com In the canonical pathway, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Inflammatory stimuli trigger the IκB kinase (IKK) complex to phosphorylate IκBα, leading to its degradation and the release of NF-κB. mdpi.com The freed NF-κB then translocates to the nucleus to activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-1β, IL-6). nih.gov Certain curcumin analogues and flavonoids have been shown to suppress this pathway by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit. mdpi.commdpi.com

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. youtube.com For dihydrochromenes and related flavonoids, SAR investigations have provided valuable insights, particularly concerning their antioxidant and anti-inflammatory properties.

The number and position of hydroxyl (-OH) groups on the chromene ring system are critical determinants of antioxidant activity. researchgate.net Phenolic hydroxyl groups are the primary source of antioxidant capacity, acting through mechanisms like electron transfer (ET) and hydrogen atom transfer (HAT). researchgate.netnih.gov Studies on dihydrochalcones, which share structural similarities, have shown that a greater number of phenolic hydroxyl groups generally enhances antioxidant activity. researchgate.net For example, the 2′,6′-di-OH moiety in dihydrochalcone exhibits higher ET and HAT activities compared to the 2′,4′-di-OH moiety, likely due to resonance with the adjacent keto group. researchgate.netnih.gov

Conversely, modifications such as glycosylation of a hydroxyl group can reduce antioxidant potential by hindering both ET/HAT mechanisms and the ability to form radical adducts. researchgate.netnih.gov Methoxylation at certain positions, however, can enhance antioxidant potential. researchgate.netnih.gov The lipophilicity of the molecule, influenced by various substituents, also plays a role by affecting its ability to cross cell membranes and reach intracellular targets. nih.gov SAR studies guide the rational design of new derivatives with improved potency and selectivity. youtube.com

Table 1: Antioxidant Activity of Selected Dihydrochalcones (IC50 values) This table presents data for dihydrochalcones, which are structurally related to dihydrochromenes and serve as a model for understanding SAR.

| Compound | DPPH• scavenging (μM) | ABTS•+ scavenging (μM) | •O2− scavenging (μM) |

|---|---|---|---|

| Phloretin | 23.47 ± 0.38 | 14.28 ± 0.16 | 21.36 ± 0.25 |

| Phloridzin | 34.15 ± 0.22 | 21.15 ± 0.18 | 45.24 ± 0.34 |

| Trilobatin | 31.27 ± 0.24 | 18.36 ± 0.12 | 33.58 ± 0.21 |

| Naringin dihydrochalcone | 45.33 ± 0.29 | 32.14 ± 0.25 | 68.45 ± 0.42 |

| Neohesperidin dihydrochalcone | 40.12 ± 0.31 | 28.47 ± 0.21 | 55.78 ± 0.39 |

Data adapted from studies on dihydrochalcones. researchgate.net

Studies on Specific Biological Modulations

Antioxidant Potential: Dihydrochromenes and related flavonoids are well-regarded for their antioxidant properties, which are largely due to their ability to scavenge free radicals. sysrevpharm.org The mechanism involves redox-based reactions, primarily electron transfer (ET) and hydrogen atom transfer (HAT), which neutralize reactive oxygen species (ROS). nih.gov The presence of phenolic hydroxyl groups is key to this activity. researchgate.net The antioxidant capacity of these compounds is routinely evaluated using various in vitro assays. For instance, in the FRAP assay, the antioxidant activity of dihydrochalcones followed a pattern where compounds with more free hydroxyl groups, like phloretin, showed greater reducing power than their glycosylated counterparts, such as phloridzin. researchgate.netnih.gov Similar trends are observed in DPPH and ABTS radical scavenging assays. nih.gov

Anti-Inflammatory Effects: The anti-inflammatory effects of chromene derivatives are a significant area of investigation. nih.govresearchgate.net These effects are often linked to the antioxidant properties of the compounds and their ability to modulate inflammatory signaling pathways. nih.govresearchgate.net A primary mechanism is the inhibition of the NF-κB pathway, which reduces the production of pro-inflammatory mediators like nitric oxide (NO), iNOS, TNF-α, and IL-1β. mdpi.com Furthermore, some coumarin derivatives have been found to inhibit enzymes like lipoxygenase and cyclooxygenase, which are directly involved in the synthesis of inflammatory prostaglandins and leukotrienes. mdpi.com Studies have shown that 4-hydroxycoumarin can significantly inhibit tissue damage in experimental models of intestinal inflammation. nih.gov

Biosynthetic Pathways and Natural Product Research

Isolation and Characterization from Biological Sources

(4S)-3,4-Dihydro-2H-chromene-4,6-diol is a member of the dihydrochromene class of compounds. While specific isolation of this exact stereoisomer is not widely documented in the provided search results, the broader class of chromenes and their derivatives are well-known natural products. For instance, various coumarin derivatives, which share a common benzopyran core with dihydrochromenes, have been isolated from a multitude of plant species, including the roots of Angelica dahurica and Ferula flabelliloba, as well as the leaves and fruits of other plants. nih.gov

The characterization of such compounds typically involves a combination of spectroscopic and spectrometric techniques. These include:

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for elucidating the carbon-hydrogen framework of the molecule and determining the precise arrangement of atoms. nih.govmdpi.com

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, aiding in its structural identification. nih.gov

X-ray Crystallography: For unambiguous determination of the three-dimensional structure and stereochemistry of crystalline compounds. nih.gov

Table 1: Spectroscopic and Spectrometric Techniques for Characterization

| Technique | Purpose |

|---|---|

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -OH, C=O) |

| ¹H and ¹³C NMR Spectroscopy | Elucidation of the carbon-hydrogen framework |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern |

| X-ray Crystallography | Determination of 3D structure and stereochemistry |

Proposed Biosynthetic Routes to Dihydrochromenes

The biosynthesis of dihydrochromenes is part of the broader phenylpropanoid pathway in plants. This pathway gives rise to a vast array of natural products, including flavonoids, coumarins, and other related compounds. nih.gov Dihydrochalcones, which are precursors to many of these compounds, are derived from this pathway. nih.gov

The general biosynthetic scheme leading to chromene-type structures involves the cyclization of intermediates derived from substituted phenols and other precursors. For example, the synthesis of 4H-chromenes can be achieved through a three-component reaction involving an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound. jwent.net While this is a synthetic route, it provides insight into the types of precursors that could be involved in the natural biosynthetic pathways.

Natural product biosynthesis often involves enzymatic catalysis to achieve high specificity and efficiency. The formation of the chromene ring system is likely facilitated by specific enzymes that catalyze the necessary cyclization and subsequent modification reactions.

Enzymatic Transformations in Natural Dihydrochromene Metabolism

The metabolism of dihydrochromenes and related compounds in biological systems involves a variety of enzymatic transformations. These reactions are crucial for the detoxification, activation, or modification of these compounds. Key enzymatic reactions include hydroxylations, glycosylations, and oxidations.

Hydroxylation: The introduction of hydroxyl groups onto the aromatic ring or other parts of the molecule is a common metabolic step. nih.gov This reaction is often catalyzed by cytochrome P450 monooxygenases or other hydroxylases. nih.gov These enzymes utilize molecular oxygen to introduce a hydroxyl group, increasing the polarity of the molecule and often preparing it for further conjugation reactions. nih.gov

Glycosylation: The attachment of sugar moieties to the molecule is another important metabolic transformation. This process is catalyzed by glycosyltransferases, which transfer a sugar residue from an activated sugar donor (like UDP-glucose) to an acceptor molecule. nih.gov Glycosylation can significantly alter the solubility, stability, and biological activity of the parent compound.

Oxidation: Enzymes such as oxidoreductases can catalyze the oxidation of dihydrochromenes. For example, the oxidation of a sulfide to a sulfoxide is a known enzymatic transformation. researchgate.net While not directly applicable to the core dihydrochromene structure, it illustrates the types of oxidative modifications that can occur on substituted derivatives.

Table 2: Key Enzymatic Transformations in Dihydrochromene Metabolism

| Transformation | Enzyme Class | Function |

|---|---|---|

| Hydroxylation | Cytochrome P450 monooxygenases, Hydroxylases | Introduction of hydroxyl groups |

| Glycosylation | Glycosyltransferases | Attachment of sugar moieties |

| Oxidation | Oxidoreductases | Catalysis of oxidation reactions |

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Dihydrochromene Synthesis

The synthesis of dihydrochromenes and related chromene derivatives is an area of intense research, with a strong focus on developing efficient, sustainable, and versatile catalytic systems. researchgate.netjwent.net Modern synthetic chemistry is moving towards methodologies that offer high yields, short reaction times, and environmental compatibility through the use of "green" solvents and reusable catalysts. researchgate.net

Recent advancements have seen the successful application of various novel catalysts in one-pot, multi-component reactions to construct chromene frameworks. researchgate.net These include:

Nanocatalysts : Magnetic nanocatalysts, such as Fe3O4@SiO2-SO3H and graphene oxide-supported complexes (e.g., GO/Fe3O4/Schiff base-Cu), have demonstrated excellent catalytic activity. jwent.netresearchgate.net Their key advantages are high efficiency, simple work-up procedures involving magnetic separation, and the ability to be recycled multiple times without significant loss of activity. researchgate.net

Organocatalysts : Small organic molecules like (S)-Proline and 2-aminopyridine have been employed as effective, metal-free catalysts for chromene synthesis. researchgate.netnih.gov Organocatalysis is a cornerstone of green chemistry and is integral to developing enantioselective reactions. researchgate.net

Simple Inorganic Catalysts : Reagents like diammonium hydrogen phosphate have been shown to efficiently catalyze the synthesis of dihydropyrano[c]chromenes in aqueous media under mild, room-temperature conditions. researchgate.net

Future research will likely focus on designing more sophisticated catalysts that can facilitate complex cascade reactions, allowing for the construction of highly functionalized dihydrochromene derivatives from simple starting materials in a single step. mdpi.com The goal is to improve catalyst design by understanding reaction mechanisms at a molecular level, often with the aid of advanced imaging and supercomputing techniques, to overcome current limitations and enhance catalyst effectiveness, particularly at lower temperatures. youtube.com

Table 1: Overview of Novel Catalytic Systems for Dihydrochromene and Related Chromene Synthesis

| Catalyst Type | Specific Example | Application | Key Advantages |

|---|---|---|---|

| Magnetic Nanocatalyst | Fe3O4@SiO2-SO3H | Synthesis of 3,4-Dihydropyrano[c]chromene derivatives | High yields (up to 98%), reusability, use of green solvents (methanol). jwent.net |

| Graphene-Based Nanocatalyst | Fe3O4@GO-N-(Asparagine) | Synthesis of 5-oxo-dihydropyrano[3,2-c]chromenes | Excellent product yields, short reaction times, use of green solvents, simple work-up. researchgate.net |

| Organocatalyst | (S)-Proline | One-pot, three-component reaction for dihydropyrano[c]chromenes | Metal-free, neutral catalyst. researchgate.net |

| Simple Inorganic Catalyst | (NH4)2HPO4 (DAHP) | One-pot, three-component reaction for dihydropyrano[c]chromenes | Operates in aqueous media at room temperature, high yields. researchgate.net |

Advanced Methodologies for Stereochemical Control

The specific stereochemistry of (4S)-3,4-Dihydro-2H-chromene-4,6-diol underscores the critical importance of stereochemical control in synthesis. The biological activity of a chiral molecule is often dependent on its specific configuration, making the development of methodologies for asymmetric synthesis a paramount objective.

Emerging strategies for achieving high levels of stereochemical control in the synthesis of dihydrochromenes include:

Substrate Control : This strategy utilizes the existing stereochemistry in a starting material to direct the formation of new stereocenters. A prominent example is the synthesis of the key intermediate for Fidarestat, (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid, which was synthesized from the natural chiral pool D-mannitol. researchgate.net The inherent chirality of the starting material governs the stereochemical outcome of the reaction.

Auxiliary Control : This method involves the temporary attachment of a chiral auxiliary to the substrate. The auxiliary blocks one face of the molecule, forcing a reagent to attack from the other face, thereby controlling the stereochemical outcome of the reaction. After the reaction is complete, the auxiliary is removed, leaving the desired stereoisomer.

Enantioselective Organocatalysis : This approach uses chiral organic molecules to catalyze a reaction, leading to the preferential formation of one enantiomer over the other. researchgate.net Asymmetric aminocatalysis, for instance, has been highlighted for its potential in the asymmetric synthesis of privileged structures like chromenes. mdpi.com

Chiral Resolution : This classical technique involves separating a racemic mixture into its constituent enantiomers. For example, resolution with a chiral amine, such as (S)-α-phenylethylamine, has been used in the synthesis of chiral chromene intermediates. researchgate.net

Future work will aim to refine these methodologies, seeking to develop catalytic systems that provide near-perfect enantioselectivity (high enantiomeric excess) under mild and efficient conditions.

Exploration of Undiscovered Biological Activities and Target Identification

The chromene scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning its presence in a molecule increases the likelihood of biological activity. researchgate.netmdpi.com While chromenes are known to possess a wide array of pharmacological properties—including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities—the search for novel therapeutic applications is ongoing. researchgate.netnih.govscielo.org.za

Emerging research avenues are focused on:

Exploring New Therapeutic Areas : Researchers are investigating dihydrochromene derivatives against new or challenging biological targets. For example, certain chromene derivatives have been evaluated as potential multi-target-directed ligands for Alzheimer's disease by testing their inhibitory activity against cholinesterases and β-secretase. nih.gov Others are being developed as novel antiparasitic agents against organisms like Leishmania tropica. researchgate.net

Natural Product Discovery : Fungi and other microorganisms are a rich source of structurally diverse and biologically active compounds. rsc.org Recent studies have led to the isolation of novel dihydrochromene-oxoisochromane adducts, such as Cuautepestalorin, from fungal species like Pestalotiopsis sp. rsc.orgacs.org The use of advanced techniques like the OSMAC (One Strain Many Compounds) approach and epigenetic modulators (e.g., DMSO) can trigger the biosynthesis of previously unobserved metabolites, opening a gateway to new chemical diversity and biological functions. rsc.org

Target Identification and Mechanism of Action : Beyond screening for general activity, research is focused on identifying the specific molecular targets of these compounds. For instance, a novel benzochromene derivative was identified as a potent anticancer agent that functions by inhibiting Hypoxia-inducible factor-1α (HIF-1α), inducing apoptosis, and arresting the cell cycle. nih.gov Identifying such targets is crucial for developing more effective and selective therapeutic agents.

Table 2: Selected Emerging Biological Activities and Targets for Dihydrochromene Derivatives

| Biological Activity | Specific Target(s) | Compound Type / Example |

|---|---|---|

| Anticancer | HIF-1α Inhibition | Fused Benzochromenes nih.gov |

| Anticancer (Cytotoxicity) | KB, HepG-2, Lu-1 cancer cell lines | Lisofurvin (a dihydrochromene derivative) researchgate.net |

| Anti-Alzheimer's Disease | Cholinesterases, β-secretase, COX-2, Lipoxygenases | 4-Oxo-4H-furo[2,3-h]chromene derivatives nih.gov |

| α-Glucosidase Inhibition | α-Glucosidase | Oxopestalochromane, Cuautepestalorin acs.org |

| Anti-Leishmanial | Leishmania tropica parasite | Nitrochromene pharmacophores researchgate.net |

Integration of Computational and Experimental Approaches in Dihydrochromene Research

The synergy between computational (in silico) and experimental (in vitro and in vivo) methods has become indispensable in modern drug discovery and chemical research. medsci.org This integrated approach accelerates the research and development process, from initial design to understanding the mechanism of action.

Key areas where this integration is proving fruitful include:

Molecular Docking and Simulation : In silico molecular docking is widely used to predict how a ligand (such as a dihydrochromene derivative) might bind to the active site of a protein target. medsci.org This provides insights into the plausible binding interactions and can help explain the structure-activity relationships observed experimentally. nih.govresearchgate.net For example, docking studies have revealed that hydrogen and halogen bonding interactions are likely responsible for the increased biological activity of certain furochromone derivatives. nih.gov Molecular dynamics simulations further allow researchers to study the stability of these interactions over time. medsci.org

Guided Compound Discovery : Computational tools are used to guide experimental work. Metabolomic analysis, using techniques like Principal Component Analysis (PCA) and molecular networking, can process complex LC-MS data to identify subtle changes in a fungus's chemical profile under different growth conditions. rsc.org This allows for the chemo-targeted isolation of novel compounds, making the discovery process more efficient. rsc.org

Elucidation of Absolute Configuration : The combination of experimental spectroscopic data with theoretical calculations is a powerful tool for structure elucidation. For instance, the absolute configuration of complex natural products like Cuautepestalorin was confirmed by comparing experimental electronic circular dichroism (ECD) spectra with spectra predicted by quantum chemical calculations. acs.org

Pharmacokinetic Prediction : Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds, helping to identify candidates with favorable drug-like profiles early in the discovery pipeline. medsci.org

The continued development of more accurate computational algorithms and increased computing power will further enhance the predictive power of these integrated approaches, paving the way for the rational design of new dihydrochromene-based molecules with tailored properties.

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are recommended for (4S)-3,4-Dihydro-2H-chromene-4,6-diol?

- Methodological Answer : A phosphate tether-mediated iterative approach is effective for synthesizing stereochemically complex diols. This method ensures regioselectivity and minimizes side reactions by using transient protecting groups . For chromene derivatives, multi-step protocols involving Claisen-Schmidt condensation or cyclization of phenolic precursors under acidic conditions are commonly employed .

Q. How can the stereochemical configuration of the 4S position be confirmed?

- Methodological Answer : X-ray crystallography remains the gold standard for unambiguous stereochemical assignment. Utilize programs like SHELXL for refining crystallographic data . Alternatively, advanced NMR techniques (e.g., NOESY or Mosher ester analysis) combined with computational DFT-based chemical shift predictions can corroborate stereochemistry .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- GC-MS : Suitable for purity assessment and quantification in complex matrices (e.g., plant extracts), with detection limits as low as 0.3–0.4 µg/g .

- NMR : H and C NMR (including DEPT, HSQC) for structural elucidation. H-H COSY and HMBC aid in assigning proton coupling and long-range correlations .

- DFT Calculations : Validate electronic properties (e.g., ESIPT behavior) and predict spectroscopic profiles .

Advanced Research Questions

Q. How to design bioactivity assays for evaluating anti-angiogenic potential?

- Methodological Answer :

- In Vitro Models : Use endothelial cell tube formation assays (e.g., HUVEC cells) to assess inhibition of angiogenesis. Compare results to known angiogenesis inhibitors like cembratriene-4,6-diol, which showed IC values <10 µM in similar studies .

- In Vivo Models : Employ zebrafish embryo or chick chorioallantoic membrane (CAM) assays for preclinical validation. Monitor dose-dependent effects on vascularization.

Q. How to resolve discrepancies in bioactivity data across studies?

- Methodological Answer : Conduct systematic reviews to identify variables (e.g., solvent polarity, cell line variability, stereochemical impurities). Use iterative data triangulation:

Replicate experiments under standardized conditions.

Validate compound purity via HPLC or GC-MS .

Apply multivariate statistical analysis to isolate confounding factors .

Q. What computational strategies are suitable for studying electronic properties or protein interactions?

- Methodological Answer :

- DFT : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., VEGF receptors). Validate docking poses with molecular dynamics simulations .

Q. How to isolate and quantify this compound from natural sources?

- Methodological Answer :

- Extraction : Use Soxhlet extraction with non-polar solvents (e.g., hexane) followed by silica gel chromatography.

- Quantification : Develop a GC-MS protocol with internal standards (e.g., deuterated analogs) to achieve detection limits of ~1 µg/g .

Q. What strategies mitigate degradation during storage or biological assays?

- Methodological Answer :

- Stability Studies : Monitor degradation kinetics under varying pH, temperature, and light exposure using accelerated stability testing.

- Microbial Degradation : Screen for degradative microbes (e.g., Novosphingobium panipatense YI1-3) and use sterile filtration or antioxidants to preserve integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.